2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the triazolothiadiazine core. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various benzyl halides under reflux conditions in the presence of a base such as piperidine . The resulting intermediate is then chlorinated using reagents like thionyl chloride to introduce the chloro group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity starting materials to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[4,3-a]quinoxaline: Another class of triazole-containing compounds with antiviral and antimicrobial properties.
1,2,4-oxadiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide stands out due to its unique combination of a triazole ring fused with a thiadiazine ring, which imparts a distinct set of pharmacological properties. Its ability to inhibit multiple enzymes and its potential as a therapeutic agent in various diseases make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H14ClN5OS |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-8-6-12(7-9-13)10-20-16(25)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
VTEQGODZTDJGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.